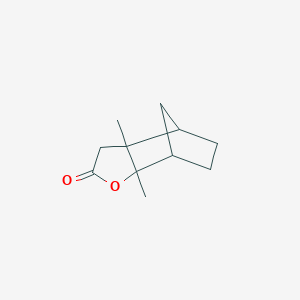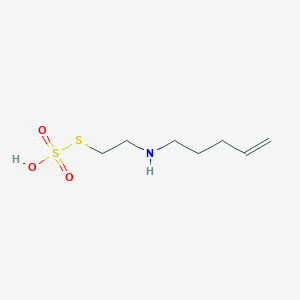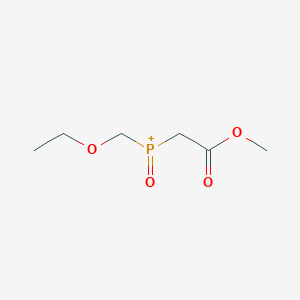
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is a chemical compound with the molecular formula C6H13O4P. This compound is known for its unique structure, which includes both ethoxymethyl and 2-methoxy-2-oxoethyl groups attached to an oxophosphanium core. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium typically involves the reaction of ethoxymethylphosphine with 2-methoxy-2-oxoethyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The reactants are fed into the reactor in a continuous or batch process, and the product is purified using techniques such as distillation or crystallization. The purity of the final product is critical for its applications in various fields.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ethoxymethyl and 2-methoxy-2-oxoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium compounds. These products have various applications in organic synthesis and industrial processes.
Applications De Recherche Scientifique
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: This compound has a similar structure but includes triphenyl groups instead of ethoxymethyl.
(2-Methoxy-2-oxoethyl)dimethylphosphonium chloride: This compound has dimethyl groups instead of ethoxymethyl.
Uniqueness
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
18359-01-8 |
|---|---|
Formule moléculaire |
C6H12O4P+ |
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
ethoxymethyl-(2-methoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C6H12O4P/c1-3-10-5-11(8)4-6(7)9-2/h3-5H2,1-2H3/q+1 |
Clé InChI |
LKSXEFFIKVYAFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC[P+](=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


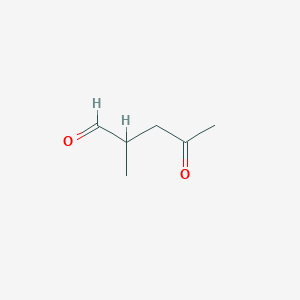


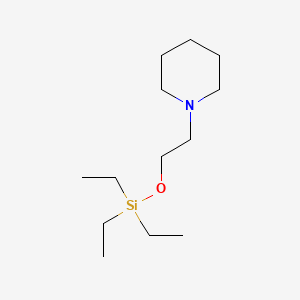
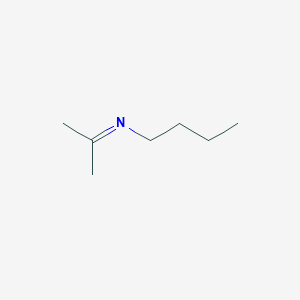
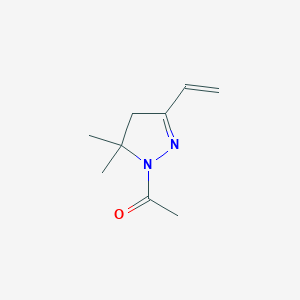
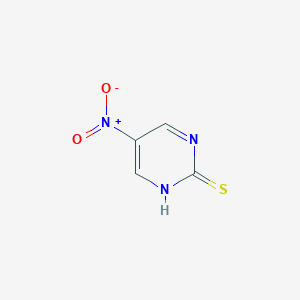
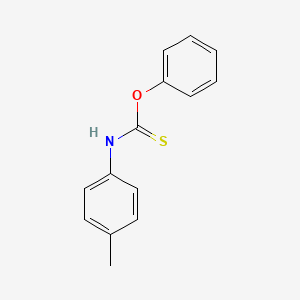
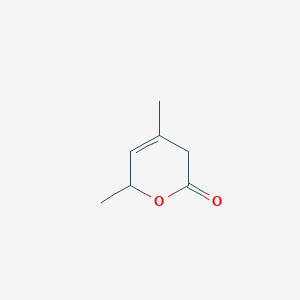


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
